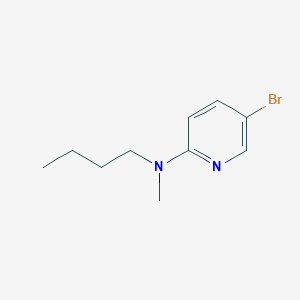

5-bromo-N-butyl-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-butyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVLJQIJTPNONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281145 | |

| Record name | 5-Bromo-N-butyl-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-69-2 | |

| Record name | 5-Bromo-N-butyl-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-butyl-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination and Amination

- Starting from substituted pyridine derivatives, bromination at the 5-position can be achieved using brominating agents under controlled conditions.

- Amination at the 2-position can be introduced via nucleophilic substitution or reduction of nitro precursors.

From 2-Amino-3,5-dibromo-4-methylpyridine Derivatives

A patent (WO2024015825A1) describes the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine via a multi-step process involving:

Reaction of 2-amino-3,5-dibromo-4-methylpyridine with a directing group reagent (e.g., 1,1-dimethoxy-N,N-dimethylmethanamine) to form a formimidamide intermediate.

Subsequent selective replacement of the 3-bromo substituent with a methyl group using methyl zinc reagents in the presence of nickel catalysts.

Hydrolysis to regenerate the amine group yielding the 5-bromo-substituted pyridin-2-amine derivative.

This method emphasizes selective halogen substitution and directing group chemistry to achieve the desired substitution pattern on the pyridine ring.

Alternative Routes via Boronic Acid Intermediates

Another approach involves Suzuki coupling reactions starting from bromomethyl-substituted phenols and pyridine derivatives.

For example, a method for synthesizing 2-(2-amino-5-bromo-benzoyl)pyridine involves:

Reaction of 4-bromo-2-bromomethylphenol with MEMCl in an aprotic solvent to protect the hydroxyl group.

Conversion to a boronic acid intermediate by reaction with trimethyl borate and a catalyst.

Palladium-catalyzed coupling with 2-bromopyridine to form the pyridine-substituted product.

Selective oxidation to introduce the benzoyl moiety.

This method offers high yields, mild conditions, and industrial applicability but requires handling of sensitive reagents like n-butyllithium and low temperatures.

N-Alkylation of Pyridin-2-amine

Once the 5-bromo-pyridin-2-amine core is obtained, selective N-alkylation is performed to introduce the butyl and methyl groups on the amino nitrogen.

Typical Alkylation Conditions

Alkylation is commonly carried out using alkyl halides (e.g., butyl bromide, methyl iodide) in the presence of a base such as sodium hydride, potassium carbonate, or t-butoxide.

Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polar aprotic solvents facilitate the reaction.

Control over mono- or dialkylation is achieved by stoichiometric control and reaction time.

Catalytic and Metal-Free Methods

Recent literature reports metal-free conditions for N-alkylation using phase-transfer catalysts or base-promoted alkylation under mild conditions.

For example, palladium-catalyzed amination reactions using aryl halides and amines with ligands like XantPhos in toluene at elevated temperatures (e.g., 110 °C) have been documented to prepare N-substituted pyridin-2-amines.

Summary Table of Preparation Methods

Research Findings and Notes

The selective replacement of halogen substituents on pyridine rings using organozinc reagents and nickel catalysis has been demonstrated to provide high regioselectivity for the 5-bromo position, preserving the amine functionality.

Suzuki coupling strategies enable the formation of complex pyridine derivatives with functional groups suitable for further modifications, offering industrial scale-up potential.

Metal-free and radical-mediated methods for pyridine amine functionalization exist but are less commonly applied for N-alkylation involving bulky alkyl groups like butyl.

Control experiments suggest that radical pathways may be involved in some pyridine ring functionalizations; however, N-alkylation generally proceeds via nucleophilic substitution mechanisms.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-butyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridinamine derivatives depending on the nucleophile used.

Oxidation Reactions: N-oxides of this compound.

Reduction Reactions: De-brominated pyridinamine derivatives.

Scientific Research Applications

5-bromo-N-butyl-N-methylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-butyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Position of Bromine : Bromine at position 5 (as in the target compound) is common in analogues with anti-tumor and anti-viral activities, whereas bromine at position 4 (e.g., 4-Bromo-N,N-dimethylpyridin-2-amine) may alter binding interactions in biological systems .

- Ring System : Pyrimidine analogues (e.g., 5-Bromo-N-methylpyrimidin-2-amine) exhibit greater planarity due to the pyrimidine ring, which may influence π-π stacking interactions in crystal packing or protein binding .

Physicochemical Properties

- Lipophilicity : The butyl chain in the target compound increases logP compared to methyl-substituted analogues, as predicted by the substitution of alkyl groups .

- Hydrogen Bonding: Tertiary amines (e.g., dimethyl or butyl-methyl) lack H-bond donor capacity, unlike primary or secondary amines (e.g., N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine) .

- Crystal Packing : In N-(3,4-dimethoxybenzyl) analogues, intermolecular N–H···N hydrogen bonds form centrosymmetric dimers, whereas pyrimidine derivatives exhibit C–H···N/Br interactions .

Biological Activity

5-Bromo-N-butyl-N-methylpyridin-2-amine is a pyridine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 5-position of the pyridine ring and a butyl group attached to the nitrogen atom. These substituents significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both the bromine atom and the butyl group enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BrN₂ |

| Molecular Weight | 243.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its lipophilicity, allowing for better membrane penetration, while the butyl group contributes to its steric properties, influencing binding affinity and specificity. Research suggests that this compound may modulate various biological pathways, including neurotransmission and inflammatory responses.

Biological Activities

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains.

- Antidepressant Effects : The compound may influence serotonin pathways, suggesting potential applications in treating mood disorders.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may inhibit tumor growth through apoptosis induction.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine | C₁₁H₁₅BrN₂ | Contains cyclobutylmethyl group |

| 5-Bromo-N-methylpyridin-2-amine | C₆H₇BrN₂ | Lacks butyl group; simpler structure |

| 5-Bromo-2-methylpyridin-3-amine | C₇H₈BrN₂ | Different position of methyl group |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant inhibition against various gram-positive and gram-negative bacteria .

- Antidepressant Activity : Research indicated that compounds with similar structural motifs exhibited increased serotonin transporter inhibition, which could correlate with antidepressant effects .

- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Q & A

Q. Table 1. Comparative Reactivity in Solvents

| Solvent | Dielectric Constant | Yield (%) | By-Products Identified |

|---|---|---|---|

| DMF | 36.7 | 85 | <5% unreacted amine |

| Methanol | 32.7 | 62 | 15% dialkylated product |

| Ethanol | 24.3 | 58 | 18% dialkylated product |

Q. Table 2. Biological Activity Profile

| Assay Type | Target Organism/Enzyme | IC₅₀/MIC (µM) | Reference Compound (IC₅₀/MIC) |

|---|---|---|---|

| MIC (Antibacterial) | S. aureus | 12.5 | Ampicillin (1.0) |

| Kinase Inhibition | EGFR-TK | 0.8 | Gefitinib (0.03) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.